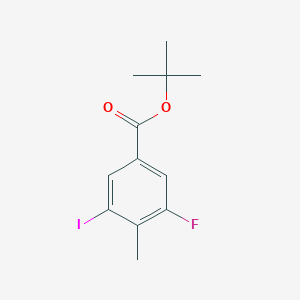

Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate

Description

Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate is a substituted benzoate ester featuring a tert-butyl ester group, fluorine and iodine substituents on the aromatic ring, and a methyl group at the 4-position. Its molecular formula is C₁₃H₁₅FIO₂, with a molecular weight of 348.16 g/mol (calculated based on analogous structures in and ). The tert-butyl group enhances steric bulk and stability compared to smaller esters like methyl, while the iodine and fluorine substituents confer unique reactivity and electronic properties. This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in cross-coupling reactions due to the iodine atom’s utility in transition metal-catalyzed processes .

Properties

Molecular Formula |

C12H14FIO2 |

|---|---|

Molecular Weight |

336.14 g/mol |

IUPAC Name |

tert-butyl 3-fluoro-5-iodo-4-methylbenzoate |

InChI |

InChI=1S/C12H14FIO2/c1-7-9(13)5-8(6-10(7)14)11(15)16-12(2,3)4/h5-6H,1-4H3 |

InChI Key |

JJJBIVCKSZFRAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1I)C(=O)OC(C)(C)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluoro-5-iodo-4-methylbenzoate typically involves multi-step organic reactions. One common method starts with the iodination of 4-methylbenzoic acid, followed by fluorination and esterification. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and esterification.

Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group or the ester moiety.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols or alkanes.

Hydrolysis: The major product is 3-fluoro-5-iodo-4-methylbenzoic acid.

Scientific Research Applications

Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-5-iodo-4-methylbenzoate depends on its specific application

Molecular Targets: It may target enzymes, receptors, or other proteins, altering their activity or function.

Pathways Involved: The compound can modulate signaling pathways, metabolic processes, or gene expression, leading to specific biological effects.

Comparison with Similar Compounds

Methyl 3-fluoro-5-iodo-4-methylbenzoate (CAS 861905-21-7)

- Molecular Formula : C₉H₈FIO₂

- Molecular Weight : 294.064 g/mol

- Lower molecular weight (294 vs. 348) may improve bioavailability in drug discovery contexts. Methyl esters are generally less stable under acidic conditions but require harsher basic conditions for hydrolysis compared to tert-butyl esters .

Tert-butyl 4-bromo-2-fluorobenzoate (CAS 889858-12-2)

- Molecular Formula : C₁₁H₁₂BrFO₂

- Molecular Weight : 275.12 g/mol

- Key Differences :

- Bromine substituent vs. iodine: Bromine is less reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to weaker C–Br bond strength.

- Lower molecular weight and reduced polarizability compared to the iodo analog.

- Fluorine at the 2-position instead of 3-position alters electronic effects on the aromatic ring .

Halogen Substituent Effects

| Property | Iodo Substituent (Target Compound) | Bromo Substituent (CAS 889858-12-2) |

|---|---|---|

| Bond Strength | Weaker C–I bond | Stronger C–Br bond |

| Reactivity | High in Pd-catalyzed couplings | Moderate |

| Polarizability | High (enhances London dispersion) | Moderate |

| Melting Point | Likely higher due to iodine | Lower (observed in analogs) |

The iodine atom in the target compound facilitates efficient cross-coupling reactions, making it superior to brominated analogs in synthetic applications .

Functional Group Modifications

Tert-butyl 4-methylbenzoate ()

- Structure : Lacks halogen substituents.

- Implications: Reduced electronic effects and reactivity due to absence of fluorine/iodine.

Tert-butyl 3-(trifluoromethyl)benzoate (CAS 1311200-05-1)

- Structure : Features a trifluoromethyl group instead of fluorine/iodine.

- Key Differences :

Physicochemical Properties

| Compound | LogP | PSA (Ų) | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | ~3.2* | 26.3 | 348.16 |

| Methyl 3-fluoro-5-iodo-4-methylbenzoate | 2.52 | 26.3 | 294.06 |

| Tert-butyl 4-bromo-2-fluorobenzoate | ~2.8* | 26.3 | 275.12 |

*Estimated based on structural analogs (). The tert-butyl group increases hydrophobicity (higher LogP), impacting membrane permeability in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.